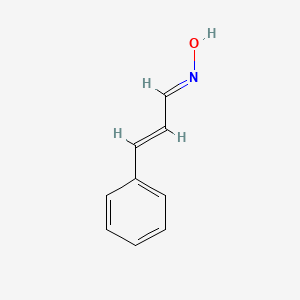

Cinnamaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQDOYIAKHIMAN-DAAQNPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-81-1, 59336-59-3 | |

| Record name | Cinnamaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13372-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC47500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cinnamaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of cinnamaldehyde (B126680) oxime. The information is curated for professionals in the fields of chemical synthesis and drug development, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Synthesis of Cinnamaldehyde Oxime

This compound is primarily synthesized through the condensation reaction of cinnamaldehyde with a hydroxylamine (B1172632) salt in the presence of a base. Various methods have been developed to optimize this reaction, including conventional solution-phase synthesis and green chemistry approaches.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of cinnamaldehyde, followed by dehydration to form the oxime.

Caption: General reaction for the synthesis of this compound.

Synthesis Methods and Quantitative Data

Several protocols for the synthesis of this compound have been reported, with variations in reagents, solvents, and reaction conditions, leading to different yields and purities. A summary of these methods is presented in the table below.

| Method | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |

| Aqueous NaOH | Cinnamaldehyde, Hydroxylamine, NaOH | Water | 10 min | Ambient | 66% | [1] |

| Aqueous NaOH with Hydroxylamine Sulfate (B86663) | Cinnamaldehyde, Hydroxylamine sulfate, NaOH | Water | 25 min (addition) | 3 °C to RT | 70% | [2] |

| Anhydrous K2CO3 in THF | Cinnamaldehyde, Hydroxylamine hydrochloride, K2CO3 | THF | 50-60 min | Stirred | 75-82% | [3] |

| Solvent-Free Grinding | Cinnamaldehyde, Hydroxylamine hydrochloride, Bi2O3 | None | 1.5-3 min | Room Temperature | ~98% | [4] |

Table 1: Summary of synthetic methods for this compound with corresponding quantitative data.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of this compound using hydroxylamine sulfate and sodium hydroxide (B78521) in an aqueous medium.

Synthesis of this compound via Aqueous NaOH with Hydroxylamine Sulfate[2]

Materials:

-

Cinnamaldehyde (53.3 g, 0.40 mol)

-

Hydroxylamine sulfate (39.1 g, 0.48 mol)

-

Sodium hydroxide (17.7 g, 0.44 mol)

-

Deionized water

-

Toluene (B28343) (for recrystallization)

Equipment:

-

Reaction vessel equipped with a mechanical stirrer and cooling bath

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

A solution of hydroxylamine sulfate (39.1 g) in deionized water (79.5 g) is prepared in the reaction vessel.

-

Cinnamaldehyde (53.3 g) is added to the hydroxylamine sulfate solution.

-

The mixture is cooled to 3 °C using an ice-water bath.

-

A solution of sodium hydroxide (17.7 g) in water (17.7 g) is added dropwise over a period of 25 minutes, maintaining the temperature of the reaction mixture below 10 °C.

-

Upon completion of the addition, the this compound precipitates out of the solution.

-

The reaction mixture is allowed to warm to room temperature while stirring is continued for an additional 30 minutes.

-

The crude product is collected by filtration using a Büchner funnel.

-

The crude product is washed with cold deionized water.

-

For purification, the crude this compound is recrystallized from hot toluene to yield white crystals.

-

The purified crystals are dried in a vacuum oven.

Yield: 70%

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the protocol above.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The structural and physical properties of this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Light brown powder or white crystals | [1][2] |

| Melting Point | 115-125 °C | [1] |

| Solubility | Insoluble in water | [1] |

Table 2: Physical properties of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Technique | Key Data | Reference(s) |

| IR (Infrared) | A broad =N-OH band is observed around 3166 cm⁻¹. The C=O band of the starting cinnamaldehyde is absent. | [3] |

| ¹H-NMR | The –OH proton appears as a broad singlet at approximately 13.0 ppm. | [3] |

| ¹³C-NMR | Data available in the literature, confirming the carbon skeleton of the molecule. | [3] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 147. Further fragmentation data is available in public databases such as PubChem. |

Table 3: Summary of key spectroscopic data for this compound.

Biological Activity and Signaling Pathways

While the parent compound, cinnamaldehyde, has been extensively studied for its diverse biological activities, research on this compound is more limited. However, some studies have indicated its potential in specific areas.

Known Biological Activities

-

Antibiofilm Activity: this compound has demonstrated a marked inhibitory effect on biofilm formation in Vibrio harveyi.[5]

-

Anthelmintic Activity: There is evidence to suggest that this compound possesses anthelmintic properties.

Signaling Pathways

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by this compound in the context of drug development for human diseases. The majority of research into the molecular mechanisms of cinnamaldehyde-related compounds has focused on the parent aldehyde.

For context, cinnamaldehyde is known to modulate several key signaling pathways, including:

-

NF-κB Pathway: Inhibition of this pathway is a primary mechanism for the anti-inflammatory effects of cinnamaldehyde.

-

PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit this pathway, which is crucial for cell survival and proliferation, particularly in cancer cells.

-

MAPK Pathway: Modulation of this pathway by cinnamaldehyde contributes to its pro-angiogenic and wound-healing effects.

The following diagram illustrates the known signaling pathways of the parent compound, cinnamaldehyde. It is important to note that these pathways may not be directly applicable to this compound, and further research is required to determine its specific molecular targets and mechanisms of action.

Caption: Known signaling pathways modulated by the parent compound, cinnamaldehyde.

Conclusion

This compound is a readily synthesizable derivative of cinnamaldehyde with established methods for its preparation and characterization. While its biological activities are not as extensively documented as its parent compound, emerging evidence of its antibiofilm and anthelmintic properties suggests potential for further investigation in drug development. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this compound and its applications.

References

- 1. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 5. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of Cinnamaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of cinnamaldehyde (B126680) oxime. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Cinnamaldehyde oxime is a derivative of cinnamaldehyde, a major component of cinnamon. The introduction of the oxime functional group alters its electronic and steric properties, influencing its chemical reactivity and biological interactions.

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1E,2E)-N-(3-phenylprop-2-enylidene)hydroxylamine | |

| Synonyms | Cinnamaldoxime, 3-Phenylacrylaldehyde oxime | |

| CAS Number | 13372-81-1 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Light brown or orange to brown solid/powder |

Physicochemical Data

The following table summarizes key quantitative physicochemical data for this compound.

| Property | Value | Reference(s) |

| Melting Point | 114-125 °C | |

| Boiling Point | 280.3 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water. Soluble in organic solvents like ether and chloroform. | |

| pKa | 10.46 ± 0.11 (Predicted) | |

| LogP | 2.78 (ACD/LogP) | |

| Polar Surface Area | 32.59 Ų | |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | 165.1 °C | |

| Refractive Index | 1.513 |

Synthesis and Characterization

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cinnamaldehyde with hydroxylamine (B1172632).

Experimental Protocol:

-

Preparation of Hydroxylamine Solution: Dissolve 39.1 g (0.48 mols) of hydroxylamine sulfate (B86663) in 79.5 g of water.

-

Reaction Setup: In a reaction vessel, add 53.3 g (0.40 mols) of cinnamaldehyde to the hydroxylamine solution.

-

Cooling: Cool the mixture in an ice-water bath to 3 °C.

-

Addition of Base: Slowly add a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water over a period of 25 minutes. The this compound will precipitate out of the solution.

-

Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then filter the crude product.

-

Purification: Recrystallize the crude product from toluene (B28343) to obtain pure this compound as white crystals. The reported yield is approximately 70%.

Spectral Characterization

-

1H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the vinylic protons of the propenyl chain, the oxime proton, and the aldehydic proton.

-

13C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the vinyl carbons, and the carbon of the oxime group.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the instrument used.

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm-1) | Assignment |

| ~3356 | O-H stretch (of the oxime) |

| ~1630 | C=N stretch (of the oxime) |

| ~1444 | C=C stretch (aromatic) |

| ~976-987 | =C-H bend (trans-alkene) |

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (147.17 g/mol ). Fragmentation patterns would likely involve cleavage of the C-C single bond between the vinyl group and the phenyl ring, as well as fragmentation of the oxime moiety.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is an active area of research, the extensive studies on its parent compound, cinnamaldehyde, provide insights into its potential mechanisms of action. Cinnamaldehyde is known to possess anti-inflammatory, antimicrobial, and anticancer properties. It is plausible that this compound shares some of these activities, potentially with modified potency or selectivity.

Potential Anti-inflammatory Mechanisms

Cinnamaldehyde has been shown to modulate key inflammatory pathways. This compound may exert similar effects through the following mechanisms:

-

Inhibition of the NF-κB Pathway: Cinnamaldehyde can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

Modulation of MAPK Signaling: Cinnamaldehyde can also affect the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to inflammatory stimuli.

Potential Anticancer Mechanisms

Cinnamaldehyde has demonstrated anticancer activity through various mechanisms that could be relevant for its oxime derivative:

-

Induction of Apoptosis: Cinnamaldehyde can induce programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

-

Anti-Angiogenesis: It can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.

-

Cell Cycle Arrest: Cinnamaldehyde can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

An In-depth Technical Guide to the Crystal Structure of Cinnamaldehyde Oxime

This guide provides a comprehensive analysis of the crystal structure of (1Z,2E)-cinnamaldehyde oxime, tailored for researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies, offering insights into the molecule's conformation, intermolecular interactions, and experimental procedures for its structural determination.

Molecular Conformation and Crystal Packing

The crystal structure of (1Z,2E)-cinnamaldehyde oxime (C₉H₉NO) reveals the presence of two independent molecules, designated as A and B, within the asymmetric unit.[1][2][3][4] These two molecules exhibit slight conformational differences. The dihedral angle between the phenyl ring and the oxime group is 15.38(12)° in molecule A, while it is 26.29(11)° in molecule B.[1][2][3][4] This variation in conformation is primarily due to rotation around the C1—C7, C8—C9, and C7—C8 bonds.[1][2]

In the crystal lattice, molecules A and B are linked in a head-to-head fashion through O—H⋯N hydrogen bonds, forming zigzag chains that propagate along the[5] axis.[1][2][3] The stability of the three-dimensional structure is further enhanced by C—H⋯π interactions, which occur both within and between these chains.[1][2]

Quantitative Crystallographic Data

The crystallographic data for (1Z,2E)-cinnamaldehyde oxime has been determined by X-ray diffraction analysis. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details [1][2]

| Parameter | Value |

| Empirical Formula | C₉H₉NO |

| Formula Weight | 147.17 |

| Temperature | 100 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | |

| a | 10.231 (5) Å |

| b | 7.584 (3) Å |

| c | 41.816 (18) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 3245 (2) ų |

| Z | 16 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Measured Reflections | 34431 |

| Independent Reflections | 3944 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.113 |

| Goodness-of-fit (S) | 1.10 |

Table 2: Key Torsion and Dihedral Angles [1][2]

| Angle | Molecule A | Molecule B |

| Dihedral angle between phenyl ring and oxime group | 15.38 (12)° | 26.29 (11)° |

| Torsion angle C1—C7—C8—C9 | -174.32 (11)° | -179.24 (11)° |

Experimental Protocols

The determination of the crystal structure of cinnamaldehyde (B126680) oxime involves several key experimental steps, from synthesis to data analysis.

1. Synthesis and Crystallization: [2] Cinnamaldehyde oxime is synthesized by reacting cinnamaldehyde with hydroxylamine (B1172632) hydrochloride. To a solution of cinnamaldehyde (10 mmol) in ethanol (B145695) (20 ml), a solution of hydroxylamine hydrochloride (39.7 mmol) in water (7.5 ml) is added dropwise. The mixture is then stirred at 60°C for three hours. Following the reaction, the solvent is partially removed, and the remaining mixture is poured into water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the product.

2. X-ray Diffraction Data Collection: [1][2] A suitable single crystal of this compound is mounted on a diffractometer, such as a Bruker APEXII CCD. The crystal is maintained at a low temperature (100 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation. A multi-scan absorption correction is applied to the collected data.[2]

3. Structure Solution and Refinement: [1][3] The crystal structure is solved using direct methods with software such as SHELXS97.[1][3] The structure is then refined by full-matrix least-squares on F² using programs like SHELXL2014.[3] Hydrogen atoms bonded to oxygen are located from a difference Fourier map and refined freely, while carbon-bound hydrogen atoms are placed in geometrically calculated positions.[2]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of Cinnamaldehyde Oxime: A Technical Guide

Introduction

Cinnamaldehyde (B126680) oxime, a derivative of cinnamaldehyde, is a molecule of interest in organic synthesis and medicinal chemistry. As with many oximes, it can exist as two geometric isomers, syn (Z) and anti (E), which can exhibit distinct physical, chemical, and biological properties. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for understanding the structure-activity relationships of its derivatives. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cinnamaldehyde oxime, complete with detailed experimental protocols and a workflow for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for the syn-(Z) and anti-(E) isomers of this compound are summarized below. The distinct spatial arrangement of the hydroxyl group relative to the vinyl proton results in noticeable differences in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

| Assignment | (1Z,2E)-Cinnamaldehyde Oxime (syn) [1] | (1E,2E)-Cinnamaldehyde Oxime (anti) |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | 400 MHz | 400 MHz |

| δ (ppm) | Signal (Multiplicity, J in Hz) | Signal (Multiplicity, J in Hz) |

| H-1 (CH=N) | 7.94 (t, J = 4.8) | ~8.1 (d) |

| H-2 (C=CH-Ar) | 7.28 - 7.55 (m) | ~7.0-7.2 (m) |

| H-3 (CH=CH-Ar) | 6.84 (d, J = 5.6) | ~6.9 (d) |

| Ar-H | 7.28 - 7.55 (m) | 7.2 - 7.5 (m) |

| N-OH | ~9.0 (br s) | ~9.0 (br s) |

¹³C NMR Spectra

| Assignment | (1Z,2E)-Cinnamaldehyde Oxime (syn) [1] | (1E,2E)-Cinnamaldehyde Oxime (anti) |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | 100.5 MHz | 100.5 MHz |

| δ (ppm) | Signal | Signal |

| C-1 (CH=N) | 152.0 | ~150 |

| C-2 (C=CH-Ar) | 121.5 | ~123 |

| C-3 (CH=CH-Ar) | 139.2 | ~138 |

| C-4 (Ar-C) | 135.7 | ~136 |

| C-5, C-9 (Ar-CH) | 127.0 | ~127 |

| C-6, C-8 (Ar-CH) | 128.8 | ~129 |

| C-7 (Ar-CH) | 129.0 | ~129 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3356 | O-H stretch | [1] |

| 1630 | C=N stretch | [1] |

| 1444 | C=C (aromatic) stretch | [1] |

| 1291 | C-N stretch | [1] |

| 987, 976, 955 | =C-H bend (out-of-plane) | [1] |

| 747, 691 | C-H bend (aromatic, out-of-plane) | [1] |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 147 | [M]⁺ |

| 130 | [M - OH]⁺ |

| 129 | [M - H₂O]⁺ |

| 115 | [M - H₂O - CH]⁺ |

| 103 | [C₈H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of (1Z,2E)-Cinnamaldehyde Oxime[1]

A solution of cinnamaldehyde (1.32 g, 10 mmol) in ethanol (B145695) (20 ml) is treated with a solution of hydroxylamine (B1172632) hydrochloride (2.74 g, 39.7 mmol) in water (7.5 ml). The mixture is stirred at 60°C for 3 hours. After cooling, approximately half of the solvent is removed under reduced pressure. The remaining mixture is poured into water (50 ml) and extracted with chloroform (B151607) (3 x 20 ml). The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel using dichloromethane (B109758) as the eluent to yield (1Z,2E)-cinnamaldehyde oxime.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-20 mg of the this compound isomer in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-500.

Logical Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Solubility and Stability of Cinnamaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of cinnamaldehyde (B126680) oxime. Due to the limited availability of direct experimental data in published literature for this specific molecule, this document combines available estimated data with established chemical principles governing oximes and their parent aldehydes. It further presents detailed, robust experimental protocols for researchers to determine these critical parameters in a laboratory setting.

Introduction to Cinnamaldehyde Oxime

This compound ((NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine) is an organic compound formed from the condensation of cinnamaldehyde and hydroxylamine. As an α,β-unsaturated aldoxime, its chemical behavior is dictated by the phenyl group, the conjugated double bond system, and the oxime functional group. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and drug development, as these properties directly influence bioavailability, formulation, and shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are a mix of experimentally derived and computationally estimated data.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| CAS Number | 13372-81-1 | The Good Scents Company[2] |

| Appearance | Light brown powder | ECHEMI[3] |

| Melting Point | 115-125 °C | ECHEMI[3] |

| pKa (Predicted) | 10.46 ± 0.11 | ECHEMI[3] |

| XlogP3 (Estimated) | 2.2 | The Good Scents Company[2] |

| logP (octanol/water) | 2.160 (Crippen Method) | Cheméo[4] |

| Water Solubility | Insoluble / 2366 mg/L @ 25°C (est.) | ECHEMI, The Good Scents Company[2][3] |

| log₁₀WS (mol/L) | -1.53 (Crippen Method) | Cheméo[4] |

Note: The reported water solubility data is conflicting, with qualitative sources stating "insoluble" and others providing an estimated value. This underscores the need for experimental determination.

Solubility Studies

Solubility is a critical determinant of a compound's suitability for pharmaceutical development. Currently, comprehensive experimental solubility data for this compound across a range of solvents and pH values is not widely published.

Predicted and Known Solubility

Based on its estimated LogP and available data, this compound is predicted to be poorly soluble in aqueous media and more soluble in organic solvents.

| Solvent/Medium | Expected Solubility | Rationale |

| Water | Very Low | High LogP value; qualitative reports of insolubility.[3][4] |

| Phosphate Buffer (pH 7.4) | Very Low | The molecule is neutral at physiological pH, similar to water. |

| Methanol, Ethanol | Soluble to Freely Soluble | Parent compound, cinnamaldehyde, is soluble in alcohols. |

| Acetonitrile (B52724) (ACN) | Soluble to Freely Soluble | Commonly used as a solvent for similar non-polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | High-polarity aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Deionized Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.3)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials (this ensures saturation is achieved). For example, add ~10 mg of the compound to 2 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).

-

Shaking: Allow the samples to equilibrate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is often preferred to confirm equilibrium has been met (i.e., concentrations are unchanged from 24 to 48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Then, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

The stability of a drug candidate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Expected Stability Profile and Degradation Pathways

While specific data for this compound is unavailable, its stability can be predicted based on the known reactivity of its parent aldehyde and the oxime functional group.

-

Hydrolytic Degradation: Oximes are known to be susceptible to acid-catalyzed hydrolysis, which would cleave the C=N bond to regenerate cinnamaldehyde and hydroxylamine.[5][6] This degradation is expected to be significant under acidic pH conditions and accelerated by heat. Stability is generally higher at neutral and basic pH.[6]

-

Oxidative Degradation: The parent compound, cinnamaldehyde, is highly unstable in the presence of oxygen and readily oxidizes.[7][8] The primary oxidation product is often cinnamic acid.[9] It is highly probable that this compound is also susceptible to oxidation, potentially at the allylic position or leading to cleavage of the conjugated system.

-

Photodegradation: Compounds with extended conjugation, like this compound, often absorb UV radiation and can be prone to photolytic degradation, which may involve isomerization (E/Z) or more complex rearrangements.

-

Thermal Degradation: The compound is likely to degrade at elevated temperatures, with the degradation rate dependent on the presence of oxygen, water, and pH.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Temperature-controlled ovens, water baths

-

Photostability chamber

-

pH meter

-

Validated analytical method (see Section 4.3)

Procedure: A summary of typical stress conditions is provided in the table below. For each condition, a parallel control sample (protected from stress) should be analyzed.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80°C for several hours. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze. |

| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw samples at time points, neutralize with an equivalent amount of acid, dilute, and analyze. |

| Oxidation | Mix the drug solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples, dilute, and analyze. |

| Thermal Degradation | Store the solid drug powder in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 8-24 hours). Also, store the drug solution at 60-80°C. Cool, dissolve/dilute, and analyze. |

| Photostability | Expose the solid drug powder and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Analyze the samples alongside a control sample protected from light. |

Analysis of Results:

-

Calculate the percentage of degradation for each condition.

-

Examine chromatograms for the appearance of new peaks (degradation products) and the decrease in the main peak area.

-

Ensure peak purity of the main peak using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants.

-

Aim for 5-20% degradation to ensure that the primary degradation products are generated without being degraded themselves.

Proposed Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a validated reverse-phase HPLC (RP-HPLC) method capable of accurately quantifying this compound in the presence of its process impurities and degradation products.

Starting HPLC Parameters (based on methods for Cinnamaldehyde[10][11]):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient. Start at 60:40 (A:B), ramp to 20:80 over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

| Detector | UV/PDA at a wavelength of ~280-290 nm (based on cinnamaldehyde's absorbance) |

| Diluent | Acetonitrile:Water (50:50) |

Method Development & Validation:

-

Specificity: Inject solutions from the forced degradation study. The method is specific if it can resolve the main this compound peak from all degradation product peaks and any known impurities.

-

Linearity: Prepare a series of standard solutions over a range of concentrations (e.g., 1-100 µg/mL) and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) > 0.999 is typically required.

-

Accuracy: Determine the recovery of the drug by analyzing samples with a known amount of added this compound (spiking). Recovery should be within 98-102%.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to assess the sensitivity of the method.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under small variations.

Visualizations: Stability Concepts and Workflows

Caption: General Workflow for a Forced Degradation Study.

Caption: Key Factors Influencing this compound Stability.

References

- 1. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 13372-81-1 [thegoodscentscompany.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound (CAS 13372-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. jmpas.com [jmpas.com]

Biological Activity Screening of Cinnamaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamaldehyde (B126680), the primary bioactive compound in cinnamon, is well-documented for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of cinnamaldehyde into its oxime form presents a promising avenue for the development of novel therapeutic agents with potentially enhanced stability and modified biological activity. This technical guide provides a comprehensive overview of the biological activity screening of cinnamaldehyde oxime, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cinnamaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Experimental Protocol: One-pot Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine hydroxylamine hydrochloride (3.60 mmol), redistilled cinnamaldehyde (3.60 mmol), and anhydrous potassium carbonate (5.6 mmol) in 100 mL of redistilled tetrahydrofuran (B95107) (THF).

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 50-60 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into 100 mL of cold water.

-

Extraction: Extract the aqueous mixture three times with 50 mL of chloroform (B151607).

-

Purification: Combine the organic extracts, wash once with water, and then evaporate the chloroform under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield this compound as a colorless oil.

Antimicrobial and Antifungal Activity

This compound and its derivatives have demonstrated notable activity against a range of microbial and fungal pathogens.

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MIC) and 50% effective concentrations (EC50) of this compound and its derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of trans-Cinnamaldehyde Oxime against Bacteria and Yeast [1]

| Microorganism | Strain | MIC (mg/L) |

| Candida albicans | 37.50 | |

| Aspergillus brasiliensis | 37.50 |

Table 2: Antifungal Activity (EC50) of this compound Ester Derivatives [2]

| Compound | Rhizoctonia solani (μg/mL) | Gaeumannomyces graminis (μg/mL) |

| II-18 | 4.62 | 3.49 |

| II-19 | 4.19 | 3.28 |

| II-22 | - | 6.75 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium at 37°C. Dilute the overnight culture in fresh Mueller Hinton broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the stock solution in Mueller Hinton broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add 10 μL of the prepared microbial suspension to each well containing the diluted test compound. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Experimental Workflow: MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity

While specific quantitative data for the anticancer activity of this compound is limited in the reviewed literature, extensive research on the parent compound, cinnamaldehyde, provides a strong basis for its potential efficacy. Cinnamaldehyde has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.

Quantitative Data for Cinnamaldehyde

The following table presents the 50% inhibitory concentration (IC50) values for cinnamaldehyde against different cancer cell lines.

Table 3: IC50 Values of Cinnamaldehyde against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| A375 | Human Melanoma | 31 | 72 |

| PLC/PRF/5 | Human Hepatoma | ~40 µM (at 24h shows ~50% viability) | 24 |

| HL-60 | Human Promyelocytic Leukemia | ~20 µM (at 24h shows ~50% viability) | 24 |

| MCF-7 | Breast Cancer | 58 µg/mL | 24 |

| MCF-7 | Breast Cancer | 140 µg/mL | 48 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]

Postulated Signaling Pathways in Cancer

Based on studies of cinnamaldehyde, this compound may exert its anticancer effects through the induction of apoptosis via several signaling pathways.

Cinnamaldehyde has been shown to induce apoptosis by generating reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[5] This triggers the release of cytochrome c into the cytosol, activating a caspase cascade that culminates in apoptosis.

Caption: Postulated Intrinsic Apoptosis Pathway for this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of cinnamaldehyde. Activation of JNK and p38 kinases has been observed following treatment with cinnamaldehyde, leading to the induction of apoptosis.[6]

Caption: Postulated MAPK Signaling Pathway in this compound-Induced Apoptosis.

Anti-inflammatory Activity

Similar to its anticancer properties, the anti-inflammatory effects of this compound are not yet well-quantified. However, cinnamaldehyde has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.

Quantitative Data for Cinnamaldehyde

The following table shows the inhibitory effects of cinnamaldehyde on the production of inflammatory markers.

Table 4: Anti-inflammatory Activity of Cinnamaldehyde [7]

| Inflammatory Marker | Cell/Model System | IC50 or Effect |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | IC50: 45.56 ± 1.36 µM |

| TNF-α Production | LPS-stimulated RAW264.7 macrophages | IC50: 29.58 ± 0.34 µM |

| Paw Edema | Carrageenan-induced in vivo model | Significant reduction at 1.25 and 2.5 mg/kg |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment: Culture RAW264.7 macrophages in a 96-well plate. Treat the cells with various concentrations of this compound in the presence of an inflammatory stimulus, such as lipopolysaccharide (LPS; 100 ng/mL), for 24 hours.

-

Griess Assay: After incubation, collect the cell culture supernatant.

-

Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Postulated Anti-inflammatory Signaling Pathway

Cinnamaldehyde is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[8][9] It is hypothesized that this compound may exert similar effects.

Caption: Postulated Inhibition of the NF-κB Pathway by this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a bioactive molecule, particularly in the realms of antimicrobial and antifungal applications. While its anticancer and anti-inflammatory potential is strongly suggested by the activities of its parent compound, cinnamaldehyde, further research is imperative. Future studies should focus on generating specific quantitative data (IC50 values, in vivo efficacy) for this compound in various cancer and inflammatory models. Elucidating the precise molecular mechanisms and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to undertake these critical next steps in the exploration of this compound's full therapeutic potential.

References

- 1. Cytotoxicity, early safety screening, and antimicrobial potential of minor oxime constituents of essential oils and aromatic extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antifungal activity of this compound ester derivatives [nyxxb.cn]

- 3. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde attenuates atherosclerosis via targeting the IκB/NF-κB signaling pathway in high fat diet-induced ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamaldehyde oxime reaction mechanism with hydroxylamine

An In-Depth Technical Guide to the Reaction of Cinnamaldehyde (B126680) with Hydroxylamine (B1172632)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction between cinnamaldehyde and hydroxylamine to form cinnamaldehyde oxime. It delineates the core reaction mechanism under both acidic and basic conditions, supported by detailed mechanistic diagrams. A compilation of quantitative data from various synthetic protocols is presented in tabular format for comparative analysis. Furthermore, this document includes detailed experimental procedures for the synthesis and characterization of this compound, alongside a summary of its key physicochemical and spectroscopic properties. The potential biological significance of oximes, with a focus on their role as kinase inhibitors, is also discussed and visualized.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, is an α,β-unsaturated aromatic aldehyde renowned for its characteristic flavor and aroma. Its reaction with hydroxylamine, a nucleophilic reagent, yields this compound, a compound of significant interest in synthetic and medicinal chemistry. Oximes, characterized by the R1R2C=NOH functional group, serve as versatile intermediates in organic synthesis, notably in the Beckmann rearrangement to form amides.[1][2] Moreover, the oxime moiety is recognized as a pharmacophore in numerous biologically active compounds, exhibiting a range of activities including anticancer and anti-inflammatory properties.[3][4] This guide aims to provide a detailed technical examination of the formation of this compound, covering its mechanistic underpinnings, synthesis, and characterization.

Reaction Mechanism: Cinnamaldehyde and Hydroxylamine

The formation of this compound from cinnamaldehyde and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which then dehydrates to form the final oxime product. The overall reaction rate and mechanism are highly dependent on the pH of the reaction medium, with distinct acid-catalyzed and base-promoted pathways.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of cinnamaldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.[5] The subsequent steps involve proton transfers to form a good leaving group (water) and its eventual elimination to yield the protonated oxime, which is then deprotonated to give the final product.[1][6] The dehydration of the tetrahedral intermediate is typically the rate-determining step in the pH range of approximately 3 to 7.[6]

Caption: Acid-catalyzed mechanism of this compound formation.

Base-Promoted Mechanism

In a basic medium, the reaction does not typically involve catalysis in the classical sense but is promoted by the presence of a base. Hydroxylamine itself is a sufficiently strong nucleophile to attack the carbonyl carbon of cinnamaldehyde directly, without prior activation of the aldehyde. The base, such as sodium hydroxide (B78521) or sodium carbonate, serves to neutralize the hydroxylamine hydrochloride often used as the starting material, liberating the free hydroxylamine.[7] The base also facilitates the deprotonation steps in the formation and subsequent dehydration of the tetrahedral intermediate.

Caption: Base-promoted mechanism of this compound formation.

Quantitative Data Summary

The synthesis of this compound can be achieved under various conditions, leading to a range of reported yields. The following table summarizes quantitative data from selected experimental protocols.

| Reference | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |

| PrepChem[5] | NaOH | Water | 3 °C to RT | ~30 min | 70 |

| Aliyu et al.[8] | K₂CO₃ | THF | Reflux | 50 min | 75-82 (for oxime ether) |

| Sharma et al.[7] | None (Mineral Water) | Methanol/Mineral Water | Room Temp. | ~10 min | High (unspecified) |

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydroxide[7]

This protocol describes a straightforward method for the preparation of this compound using a strong base.

-

Materials:

-

Cinnamaldehyde (53.3 g, 0.40 mol)

-

Hydroxylamine sulfate (B86663) (39.1 g, 0.48 mol)

-

Sodium hydroxide (17.7 g, 0.44 mol)

-

Water (97.2 g)

-

Toluene (B28343) (for recrystallization)

-

-

Procedure:

-

A solution of hydroxylamine sulfate in 79.5 g of water is prepared.

-

Cinnamaldehyde is added to the hydroxylamine sulfate solution.

-

The mixture is cooled in an ice-water bath to 3 °C.

-

A solution of sodium hydroxide in 17.7 g of water is added dropwise over 25 minutes, causing the precipitation of this compound.

-

The reaction mixture is allowed to warm to room temperature.

-

The crude product is collected by filtration.

-

The crude product is recrystallized from toluene to yield pure this compound as white crystals.

-

Protocol 2: One-Pot Synthesis of this compound Ethers[9]

This protocol details a one-pot synthesis that generates the oxime in situ, followed by alkylation to form an oxime ether.

-

Materials:

-

Cinnamaldehyde (3.60 mmol)

-

Hydroxylamine hydrochloride (3.60 mmol)

-

Anhydrous Potassium Carbonate (5.6 mmol)

-

Ethyl bromide (3.60 mmol)

-

Tetrahydrofuran (THF, 100 mL)

-

-

Procedure:

-

A mixture of hydroxylamine hydrochloride, cinnamaldehyde, and ethyl bromide in THF is prepared.

-

Excess anhydrous potassium carbonate is added to the mixture.

-

The resulting mixture is stirred for 50 minutes to one hour (reaction progress can be monitored by TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into cold water.

-

The product is extracted with chloroform, washed with water, and the solvent is removed under vacuum.

-

The final oxime ether is purified by vacuum distillation.

-

Physicochemical and Spectroscopic Data

The accurate identification of this compound is confirmed through its distinct physicochemical and spectroscopic properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [9][10][11] |

| Molecular Weight | 147.17 g/mol | [9][10][11] |

| IUPAC Name | (NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | [9] |

| CAS Number | 13372-81-1 | [9][10][11] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference |

| IR (KBr, cm⁻¹) | 3356 (O-H), 1630 (C=N), 976, 955 (C=C trans) | [12] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 6.84 (d, 1H), 7.28-7.55 (m, 6H), 7.94 (t, 1H) | [12] |

| ¹³C NMR (100.5 MHz, CDCl₃, δ ppm) | 121.5, 127.0, 128.8, 129.0, 135.7, 139.2, 152.0 | [12] |

Biological Significance and Potential Signaling Pathways

Oxime-containing compounds have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[3][4] The introduction of an oxime group can enhance the biological potency of parent compounds, attributed in part to the oxime's ability to act as both a hydrogen bond donor and acceptor.[3]

While specific signaling pathways for this compound are not extensively detailed in the literature, many oxime derivatives have been identified as potent inhibitors of various kinases.[3] Kinase inhibition is a crucial mechanism in anticancer and anti-inflammatory therapies. The diagram below illustrates a generalized workflow of how an oxime-containing compound might be identified and validated as a kinase inhibitor, a common objective in drug development.

Caption: Generalized workflow for kinase inhibitor discovery.

For instance, certain aldoximes have been shown to induce apoptosis through the ERK1/2 and p38-MAPK signaling pathways.[13] This suggests that this compound could potentially modulate similar cellular processes, warranting further investigation for its therapeutic applications.

Conclusion

The reaction of cinnamaldehyde with hydroxylamine provides an efficient route to this compound, a valuable synthon and potential pharmacophore. The reaction mechanism is well-understood and can be controlled by adjusting the pH of the medium. The availability of straightforward and high-yielding synthetic protocols facilitates its accessibility for further research. Given the established biological activities of oximes, particularly as kinase inhibitors, this compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to explore the chemistry and potential applications of this versatile compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgosolver.com [orgosolver.com]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. jocpr.com [jocpr.com]

- 9. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. Crystal structure of (1Z,2E)-cinnamaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnamaldehyde oxime literature review and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamaldehyde (B126680) oxime, a derivative of the well-known natural flavorant cinnamaldehyde, is a molecule of growing interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive review of the existing literature on cinnamaldehyde oxime, covering its chemical and physical properties, historical context, synthesis, and known biological activities. This document consolidates quantitative data into structured tables, presents detailed experimental protocols from cited literature, and utilizes visualizations to illustrate key concepts and experimental workflows, serving as an in-depth resource for professionals in drug development and scientific research.

Introduction

Cinnamaldehyde, the primary constituent of cinnamon oil, has a rich history of use in traditional medicine and as a flavoring agent.[1][2] Its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, are well-documented.[3][4][5] The derivatization of cinnamaldehyde into its oxime introduces a hydroxylamino group, which can significantly alter its physicochemical properties and biological activities.[6] Oximes, as a class of compounds, are recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties.[6] This guide focuses specifically on this compound, providing a detailed overview of its scientific landscape.

History and Synthesis

While the parent compound, cinnamaldehyde, was first isolated in 1834 by Dumas and Péligot and synthesized by Chiozza in 1854, the specific history of the first synthesis of this compound is less documented in readily available literature.[1] However, the synthesis of oximes from aldehydes and hydroxylamine (B1172632) is a fundamental and well-established reaction in organic chemistry.

The preparation of this compound generally involves the reaction of cinnamaldehyde with hydroxylamine, typically in the presence of a base. A study by Brumberger and Goldschmidt in 1894 investigated the isomerism of cinnamaldoximes, indicating that the synthesis and study of these compounds have been of interest for over a century.[7]

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of this compound can be derived from standard organic chemistry practices and is alluded to in the literature.[8]

Materials:

-

Cinnamaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve hydroxylamine hydrochloride in water.

-

Add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution to generate free hydroxylamine.

-

Dissolve cinnamaldehyde in a suitable solvent, such as ethanol.

-

Slowly add the cinnamaldehyde solution to the hydroxylamine solution with stirring.

-

The reaction is typically carried out at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, may precipitate out of the solution or can be isolated by extraction.

-

The crude product can be purified by recrystallization from a suitable solvent.

A one-pot, four-component synthesis of oxime ethers from cinnamaldehyde has also been reported, which involves the reaction of cinnamaldehyde, hydroxylamine hydrochloride, an alkyl halide, and a base.[9]

Chemical and Physical Properties

This compound is a light brown powder.[8] It is insoluble in water.[8] The key chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [10][11] |

| Molecular Weight | 147.17 g/mol | [10][12] |

| CAS Number | 13372-81-1 | [8][10] |

| IUPAC Name | (NE)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine | [10] |

| Synonyms | Cinnamaldoxime, 3-Phenyl-2-propenal oxime | [8][13] |

| Appearance | Light brown powder | [8] |

| Solubility | Insoluble in water | [8] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 114-125 °C | [8][14] |

| Boiling Point | 280.3 °C at 760 mmHg | [8] |

| Density | 0.97 g/cm³ | [8] |

| pKa | 10.46 ± 0.11 (Predicted) | [8] |

| LogP | 2.78 | [8] |

| Flash Point | 165.1 °C | [8] |

Spectroscopic Data

| Spectrum Type | Key Features | Source |

| IR Spectrum | Data available in the NIST WebBook | [13] |

| ¹³C NMR | Spectra available in PubChem | [10] |

| Mass Spectrometry | GC-MS data available in PubChem | [10] |

Biological Activity and Mechanism of Action

While the biological activities of cinnamaldehyde are extensively studied, research specifically on this compound is more limited. However, the introduction of an oxime group can significantly modulate the biological profile of a parent molecule.[6] Oximes have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6]

The biological activity of cinnamaldehyde is often attributed to its α,β-unsaturated aldehyde moiety, which can react with biological nucleophiles such as thiols in proteins.[15] This reactivity is implicated in its various effects, including the activation of the TRPA1 ion channel.[15] The conversion of the aldehyde to an oxime would alter this reactivity, potentially leading to different biological targets and mechanisms of action.

A study on the vasorelaxant effects of this compound in rat superior mesenteric artery has been reported, suggesting a potential role in cardiovascular pharmacology.[6]

The broader biological context of cinnamaldehyde provides a starting point for investigating the potential activities of its oxime derivative. Cinnamaldehyde has been shown to exert its effects through various mechanisms, including:

-

Anti-inflammatory effects: Inhibition of the NF-κB pathway and modulation of pro-inflammatory mediators.[3][16]

-

Antimicrobial effects: Disruption of bacterial cell membranes and inhibition of biofilm formation.[3]

-

Anticancer effects: Induction of apoptosis in cancer cells.[5]

Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to understand its unique pharmacological profile.

Visualizations

Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Potential Areas of Biological Investigation

Caption: Potential pharmacological activities of this compound for future research.

Conclusion

This compound is a compound with a foundation in classical organic chemistry and significant potential for future pharmacological development. This guide has consolidated the available information on its history, synthesis, and physicochemical properties, while also highlighting the need for further research into its specific biological activities and mechanisms of action. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing molecule. As the field of medicinal chemistry continues to explore the derivatization of natural products, this compound stands out as a promising candidate for further investigation.

References

- 1. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 2. CINNAMALDEHYDE [smakbo.github.io]

- 3. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ia600607.us.archive.org [ia600607.us.archive.org]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C9H9NO | CID 9561350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (Z,)-Cinnamaldehyde oxime | C9H9NO | CID 24884261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (CAS 13372-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound CAS#: 13372-81-1 [m.chemicalbook.com]

- 15. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Application of Cinnamaldehyde Oxime Derivatives: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of cinnamaldehyde (B126680) oxime and its derivatives. It also explores their potential applications in drug development, focusing on their biological activities and underlying mechanisms of action.

Application Notes

Cinnamaldehyde, a key component of cinnamon, and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The synthesis of cinnamaldehyde oxime derivatives introduces a versatile scaffold that has shown promise in various therapeutic areas. These derivatives have been reported to possess significant antimicrobial, antifungal, and enzyme inhibitory properties.

The introduction of the oxime functional group can modulate the parent molecule's lipophilicity, electronic properties, and steric profile, leading to enhanced biological activity and selectivity. Researchers have explored these derivatives as potential agents against bacterial and fungal pathogens, as well as inhibitors of enzymes implicated in various diseases.

Key Biological Activities:

-

Antimicrobial Activity: this compound derivatives have demonstrated efficacy against a range of bacteria, including pathogenic strains. The proposed mechanisms of action include the inhibition of cell division protein FtsZ, disruption of biofilm formation, and interference with quorum sensing pathways.[1][2][3]

-

Antifungal Activity: Several this compound esters have shown potent antifungal activities against various pathogenic fungi.[4]

-

Enzyme Inhibition: Derivatives of cinnamaldehyde have been investigated as inhibitors of various enzymes, including tyrosinase and monoamine oxidase-B (MAO-B), suggesting their potential in treating hyperpigmentation disorders and neurodegenerative diseases, respectively.[5][6]

-

Anti-inflammatory and Neuroprotective Effects: Cinnamaldehyde and its derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway, and exhibit neuroprotective effects, indicating their potential in addressing inflammatory and neurodegenerative conditions.[7][8][9]

The versatility in synthetic approaches allows for the creation of a diverse library of this compound derivatives, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its derivatives.

Protocol 1: Classical Synthesis of this compound

This protocol is a conventional method for the synthesis of this compound using hydroxylamine (B1172632) sulfate (B86663).

Materials:

-

Cinnamaldehyde

-

Hydroxylamine sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

Prepare a solution of 39.1 g (0.48 mols) of hydroxylamine sulfate in 79.5 g of water.

-

To this solution, add 53.3 g (0.40 mols) of cinnamaldehyde.

-

Cool the mixture in an ice-water bath to 3°C.

-

Separately, prepare a solution of 17.7 g (0.44 mol) of NaOH in 17.7 g of water.

-

Slowly add the NaOH solution to the cooled cinnamaldehyde mixture over a period of 25 minutes. The this compound will precipitate out of the solution.

-

Allow the reaction mixture to warm to room temperature.

-

Filter the crude product.

-

Recrystallize the crude product from toluene to obtain pure this compound as white crystals.

Expected Yield: Approximately 70%.

Protocol 2: One-Pot Synthesis of this compound Ethers

This protocol describes a one-pot method for synthesizing this compound ethers, which are derivatives of this compound.

Materials:

-

Cinnamaldehyde

-

Hydroxylamine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl bromide (e.g., ethyl bromide or methyl iodide)

-

Tetrahydrofuran (THF), redistilled

-

Water

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine hydroxylamine hydrochloride (3.60 mmol), redistilled cinnamaldehyde (3.60 mmol), and the desired alkyl bromide (3.60 mmol) in 100 mL of redistilled THF.

-

Add an excess of anhydrous potassium carbonate (5.6 mmol) to the mixture.

-

Stir the resulting mixture at room temperature for 50 minutes to one hour.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the product from the aqueous mixture three times with 25 mL of chloroform.

-

Wash the combined chloroform extracts once with water.

-

Evaporate the chloroform under vacuum using a rotary evaporator.

-

Purify the resulting oxime ether by vacuum distillation.

Expected Yield: 75% to 82%.

Protocol 3: Solvent-Free Synthesis of this compound (Green Chemistry Approach)

This protocol outlines an environmentally friendly, solvent-free method for synthesizing this compound using grindstone chemistry.

Materials:

-

Cinnamaldehyde

-

Hydroxylamine hydrochloride

-

Bismuth(III) oxide (Bi₂O₃)

-

Mortar and pestle

-

Ethyl acetate (B1210297)

-

Water

-

Filtration apparatus

Procedure:

-

In a mortar, combine cinnamaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol).

-

Grind the mixture with a pestle for the required amount of time (typically 1.5-3 minutes).

-

Monitor the reaction completion by TLC.

-

Once complete, add 2 x 10 mL of ethyl acetate to the reaction mixture and filter to separate the Bi₂O₃.

-

Concentrate the filtrate to approximately 6 mL.

-

Add water to the concentrated filtrate to precipitate the product.

-

Filter the precipitate and dry it under high vacuum to obtain the pure this compound.

Expected Yield: 60-98%.